molecular formula C15H12N2O2 B2650104 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde CAS No. 631858-40-7

2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde

Cat. No.: B2650104
CAS No.: 631858-40-7
M. Wt: 252.273
InChI Key: BNKAPWMAPRKXLB-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards of “2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde” are not well-documented. It’s classified as a combustible solid . The flash point is not applicable .

Chemical Reactions Analysis

2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-10-12-5-1-2-6-14(12)19-11-13-9-17-8-4-3-7-15(17)16-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKAPWMAPRKXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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